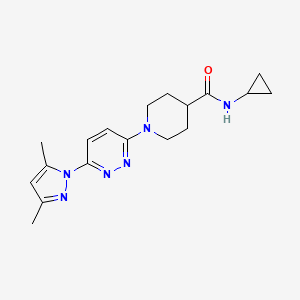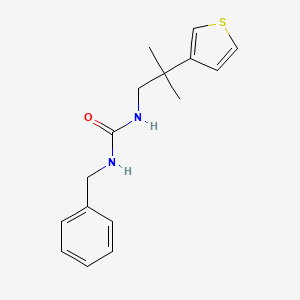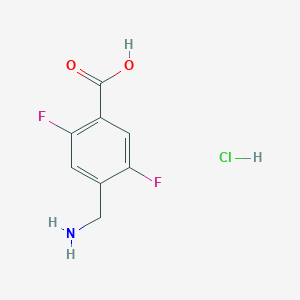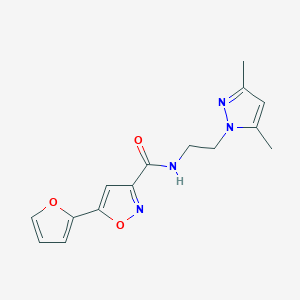![molecular formula C9H14N4S B2849203 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide CAS No. 72701-36-1](/img/structure/B2849203.png)
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide, commonly known as TTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TTA is a sulfur-containing compound that belongs to the class of bicyclic guanidine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of TTA is not fully understood. However, it is believed that TTA exerts its biological effects by interacting with cellular proteins. TTA has been shown to bind to the ATP-binding site of protein kinases, which are enzymes involved in cell signaling pathways. This binding inhibits the activity of protein kinases, leading to downstream effects on cellular processes.
Biochemical and physiological effects:
TTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. TTA has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, TTA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TTA in lab experiments is its high purity and stability. TTA is a crystalline solid that can be easily purified by recrystallization. It is also stable under normal laboratory conditions. One limitation of using TTA is its relatively low solubility in water. This can make it difficult to prepare solutions of TTA at high concentrations.
Zukünftige Richtungen
There are several future directions for research on TTA. One potential application is in the development of new antibacterial and antifungal agents. TTA has been shown to be effective against a wide range of bacterial and fungal species, making it a promising lead compound for drug development. Another potential application is in the development of new anticancer agents. TTA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to better understand the mechanism of action of TTA and to identify potential targets for drug development.
Synthesemethoden
The synthesis of TTA involves the reaction of 1,2,4,5-tetraaminobenzene with carbon disulfide and sodium hydroxide in the presence of ethanol. The reaction results in the formation of TTA as a yellow crystalline solid. The purity of TTA can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. TTA has also been investigated for its potential as an anticancer agent. Studies have shown that TTA can induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c10-9(14)13-5-7-8(11-13)6-1-3-12(7)4-2-6/h6-7H,1-5H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKFXGJEVRISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=NN(CC32)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)



![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)


![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)